molecular formula C19H20N6O2 B10916732 N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916732
M. Wt: 364.4 g/mol
InChI Key: FQNGRJIZOAZCAK-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of catalysts, solvent-free reactions, and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole or pyridine rings .

Mechanism of Action

The mechanism by which N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1-ethyl-3-methylpyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-5-25-10-15(11(2)23-25)21-19(26)13-9-14(16-7-6-8-27-16)20-18-17(13)12(3)22-24(18)4/h6-10H,5H2,1-4H3,(H,21,26)

InChI Key

FQNGRJIZOAZCAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4

Origin of Product

United States

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